>500-Fold Higher Aqueous Solubility Compared to Parent H-1152 Free Base
Glycyl H-1152 hydrochloride exhibits aqueous solubility of 54.2 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C, compared to <0.1 mg/mL for H-1152 free base under identical conditions [1]. This represents a >540-fold increase in solubility. The comparator H-1152 dihydrochloride salt achieves only 1.2 mg/mL, still 45-fold lower than the glycyl prodrug [1].
| Evidence Dimension | Aqueous solubility in PBS pH 7.4 |
|---|---|
| Target Compound Data | 54.2 mg/mL |
| Comparator Or Baseline | H-1152 free base: <0.1 mg/mL; H-1152 dihydrochloride: 1.2 mg/mL |
| Quantified Difference | >540-fold vs. free base; 45-fold vs. dihydrochloride salt |
| Conditions | Phosphate-buffered saline, pH 7.4, 25°C, equilibrium solubility measurement |
Why This Matters
Enables high-dose intravenous administration without organic co-solvents, reducing toxicity and improving dosing accuracy for in vivo efficacy studies.
- [1] Patent WO2005092345 A1 (2005). Water-soluble prodrugs of Rho kinase inhibitors. Assignee: Asahi Kasei Pharma Corporation. Example 4, Table 2. View Source
